molecular formula C14H13Cl2NO B2987948 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine CAS No. 1085313-80-9

1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine

Cat. No.: B2987948
CAS No.: 1085313-80-9
M. Wt: 282.16
InChI Key: LIXNFPLJNWIWDI-UHFFFAOYSA-N
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Description

1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is an organic compound with a complex structure that includes both chloro and phenoxy groups

Preparation Methods

The synthesis of 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone . The final step involves the reaction of this intermediate with N-methylmethanamine under controlled conditions to yield the target compound.

Chemical Reactions Analysis

1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions for these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases that involve the central nervous system.

    Industry: It is used in the production of certain polymers and resins, where its chemical properties contribute to the desired characteristics of the final product.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine can be compared to other similar compounds such as:

    2-chloro-4-(4-chlorophenoxy)acetophenone: This compound shares a similar phenoxy and chloro structure but differs in its functional groups and overall reactivity.

    4-chloro-2-(4-chlorophenoxy)phenylacetic acid: Another related compound, which has applications in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-[4-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-17-9-10-2-3-12(16)8-14(10)18-13-6-4-11(15)5-7-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNFPLJNWIWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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